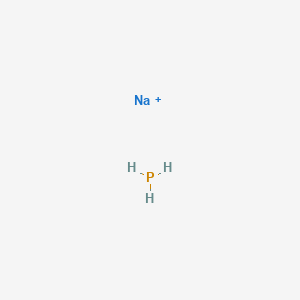

sodium;phosphane

CAS No.: 91230-39-6

Cat. No.: VC19225105

Molecular Formula: H3NaP+

Molecular Weight: 56.987 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91230-39-6 |

|---|---|

| Molecular Formula | H3NaP+ |

| Molecular Weight | 56.987 g/mol |

| IUPAC Name | sodium;phosphane |

| Standard InChI | InChI=1S/Na.H3P/h;1H3/q+1; |

| Standard InChI Key | IAQWRMIZQAUKEA-UHFFFAOYSA-N |

| Canonical SMILES | [Na+].P |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Sodium phosphate refers to a family of salts formed by sodium (Na⁺) cations and phosphate (PO₄³⁻) anions. The term encompasses multiple stoichiometric variants, including:

-

Monosodium phosphate (NaH₂PO₄): A monobasic salt with one sodium ion per phosphate group .

-

Disodium phosphate (Na₂HPO₄): A dibasic salt with two sodium ions .

-

Trisodium phosphate (Na₃PO₄): A tribasic salt with three sodium ions .

These compounds exist in anhydrous and hydrated forms, with hydrates being more common in commercial applications .

Structural Features

The ionic lattice of trisodium phosphate consists of Na⁺ ions electrostatically bonded to PO₄³⁻ tetrahedra. This structure enables high solubility in water (121 g/L for NaH₂PO₄) and stability up to 1,583°C . The covalent P-O bonds within the phosphate anion contribute to its robust chemical behavior .

Physicochemical Properties

Physical Parameters

| Property | Na₃PO₄ | NaH₂PO₄ |

|---|---|---|

| Density (g/cm³) | 1.62 | 1.40 |

| Melting Point (°C) | 1,583 | <0 (decomp.) |

| Boiling Point (°C) | 100 | 100 |

| Solubility (H₂O) | 5 M | 121 g/L |

| pH (1% solution) | 12-13 | 4.1-5.0 |

Chemical Reactivity

Sodium phosphates exhibit characteristic acid-base reactions:

The buffering capacity arises from phosphate’s three pKa values (2.15, 6.82, 12.38) , making these compounds essential in pH-controlled systems .

Synthesis and Industrial Production

Conventional Manufacturing

Sodium phosphates are synthesized through acid-base reactions:

Industrial processes utilize wet phosphoric acid and sodium carbonate/hydroxide under controlled conditions to achieve >98% purity .

Sustainable Synthesis

Recent advances demonstrate glycerol purification as a novel route for sodium phosphate synthesis, achieving 97.7% yield in biodiesel production . This method reduces reliance on traditional mineral acids and aligns with circular economy principles.

Applications Across Industries

Food Technology

-

Functionality:

-

Regulatory Status:

FDA GRAS-listed (21 CFR 182.1778) with maximum limits of 0.5% in final products .

Pharmaceutical Uses

-

Laxatives: Osmotic activity induces bowel evacuation (30-60 g doses) .

-

Ophthalmic Solutions: 0.1 M buffer in post-surgical eye drops .

-

Antihypercalcemia: Oral solutions (5-10 g/day) for calcium regulation .

Industrial Applications

| Sector | Use Case | Concentration |

|---|---|---|

| Water Treatment | Hardness precipitation | 50-200 ppm |

| Textiles | Dyeing process stabilization | 2-5% |

| Metallurgy | Anti-corrosion coatings | 10-15% |

| Agency | Standard |

|---|---|

| WHO | 70 mg/kg/day (total phosphate) |

| EPA | 0.1 mg/L (wastewater discharge) |

Environmental Impact and Mitigation

Sustainable Alternatives

-

Bio-based Buffers: Citrate systems in food processing

-

Ion Exchange Resins: For water softening applications

Emerging Research Directions

Biomedical Engineering

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume